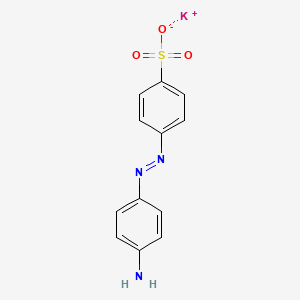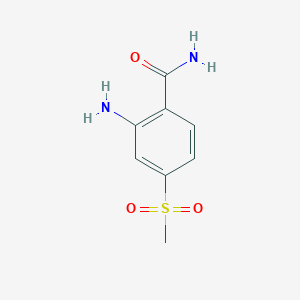
Potassium p-((p-aminophenyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate: is an organic compound with the molecular formula C12H10KN3O3S. It is a potassium salt of a sulfonated azo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including dyeing and printing textiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with aniline under alkaline conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with potassium hydroxide, resulting in the formation of the potassium salt.
Industrial Production Methods
In industrial settings, the production of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying steps.
Análisis De Reacciones Químicas
Types of Reactions
Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products may include sulfonated quinones or other oxidized aromatic compounds.
Reduction: The primary products are p-phenylenediamine and sulfanilic acid.
Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.
Aplicaciones Científicas De Investigación
Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The mechanism of action of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate primarily involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules. The azo group can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate can be compared with other azo compounds such as:
Potassium P-[(P-Nitrophenyl)Azo]Benzenesulfonate: Similar in structure but contains a nitro group instead of an amino group, leading to different chemical properties and applications.
Sodium P-[(P-Aminophenyl)Azo]Benzenesulfonate: The sodium salt variant, which may have different solubility and reactivity compared to the potassium salt.
Potassium P-[(P-Aminophenyl)Azo]Toluene-4-Sulfonate: Contains a toluene sulfonate group, which can affect its dyeing properties and industrial applications.
The uniqueness of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications.
Propiedades
Número CAS |
85187-24-2 |
|---|---|
Fórmula molecular |
C12H10KN3O3S |
Peso molecular |
315.39 g/mol |
Nombre IUPAC |
potassium;4-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.K/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
AWSNBLMLYDFJLF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |
Números CAS relacionados |
104-23-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)

![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
